Carbazol-9-yl-acetic acid
Description
Properties
IUPAC Name |
2-carbazol-9-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDMLLFEZXXJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384666 | |
| Record name | Carbazol-9-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-80-1 | |
| Record name | 9-Carbazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazol-9-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Carbazoleacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-CARBAZOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547WS9128O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbazol-9-yl-acetic acid typically involves the functionalization of carbazole at the 9-position. One common method includes the reaction of carbazole with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also crucial aspects of industrial production to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: Carbazol-9-yl-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the acetic acid moiety to an alcohol.
Substitution: The acetic acid group can participate in substitution reactions, where the carboxyl group is replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or silver oxide in aqueous media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromoacetic acid in the presence of a base like potassium carbonate in DMF.
Major Products:
Oxidation: Bicarbazyl and oligomeric carbazole derivatives.
Reduction: Carbazol-9-yl-ethanol.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
Carbazol-9-yl-acetic acid and its derivatives exhibit a wide range of pharmacological activities. Research indicates that compounds containing the carbazole moiety can possess antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Notably:
- Antimicrobial Activity : Studies have demonstrated that carbazole derivatives show significant antibacterial and antifungal activities. For instance, certain derivatives have been reported to have minimum inhibitory concentration (MIC) values as low as 0.5–2 µg/mL against various bacterial strains .
- Anti-inflammatory Effects : Carbazole derivatives are also being explored for their anti-inflammatory properties, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Antidiabetic and Antioxidant Activities : Some studies have highlighted the potential of these compounds in managing diabetes and oxidative stress-related disorders .
Case Study: Antibacterial Activity Evaluation
A study conducted by Xue et al. synthesized novel carbazole derivatives containing various functional groups. Among these, specific derivatives exhibited remarkable antibacterial activity against Candida albicans and other pathogens .
Material Science Applications
Optoelectronic Materials
this compound is utilized in the development of conducting polymers and optoelectronic devices. Its ability to form stable thin films through electrochemical polymerization makes it suitable for applications in organic electronics.
- Electrochromic Devices : Poly(2-(9H-carbazol-9-yl)acetic acid) films have been characterized for their electrochromic properties, showing distinct color changes upon oxidation and reduction. These films are soluble in common organic solvents and demonstrate good conductivity (approximately ) .
| Property | Value |
|---|---|
| Conductivity | |
| Solubility | DMSO, THF, NMP, DMAC |
| Color Change | Green (oxidized state) |
Electrochemical Applications
Electrochemical Polymerization
The compound is notable for its capacity to undergo electrochemical polymerization, forming conductive polymer films that can be used in various electronic applications.
- Characterization Techniques : The resulting polymers have been characterized using techniques such as cyclic voltammetry, scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR). These characterizations confirm the successful polymerization and provide insights into the material's structural properties .
Analytical Chemistry Applications
High-Performance Liquid Chromatography
this compound serves as a derivatizing agent in high-performance liquid chromatography (HPLC). Its ability to enhance the detection of alcohols through fluorimetric detection has been documented .
Mechanism of Action
The mechanism of action of carbazol-9-yl-acetic acid in its applications, particularly in organic electronics, involves its ability to form self-assembled monolayers on electrode surfaces. The carboxylic acid group acts as an anchoring group, binding to the electrode, while the carbazole moiety facilitates charge transport. This arrangement reduces nonradiative recombination and enhances the crystallinity of the active materials in devices like perovskite solar cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Findings
- Rigidity vs. RTP Performance: CzAA lacks aryl internal rotation units, which limits its ability to suppress non-radiative decay in room-temperature phosphorescence (RTP) materials. In contrast, aryl boronic acids like P4BA exhibit extended π-systems but introduce rotational flexibility, reducing RTP lifetimes compared to expectations .
- Electronic Tuning : Substituting the carbazole core with electron-withdrawing groups (e.g., sulfonyl in {[9-(4-propylbenzenesulfonyl)-carbazol-2-yl]oxy}acetic acid) lowers HOMO levels, enhancing charge transport in OLEDs .
- Solubility and Bioactivity : Methoxy or tetrahydro modifications (e.g., 2-(6-methoxy-tetrahydrocarbazol-9-yl)acetic acid) improve solubility, making such derivatives viable for pharmaceutical applications .
Application-Specific Advantages
- Solar Cells : CzAA outperforms acridine-9-carboxylic acid in perovskite solar cells due to better energy-level alignment and film-forming properties .
- Phosphorescence : P4BA and related boron-containing carbazoles show superior RTP lifetimes (>3 s) but require doping into polymers like PVA, unlike CzAA, which is less effective in this role .
Biological Activity
Carbazol-9-yl-acetic acid (CzAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of CzAA, supported by data tables and relevant case studies.
Chemical Structure and Properties
CzAA, with the chemical formula , features a carbazole moiety linked to an acetic acid group at the 9-position. This structure contributes to its unique biological activity profile.
Antimicrobial Activity
CzAA and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that carbazole derivatives exhibit strong antibacterial and antifungal activities. For instance, one study reported that certain carbazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against various bacterial strains, outperforming standard antibiotics like amoxicillin .
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| CzAA | E. coli | 0.5 | |
| CzAA | S. aureus | 1.0 | |
| CzAA | Candida albicans | 1.5 | |
| Derivative A | Bacillus subtilis | 0.2 | |
| Derivative B | Aspergillus niger | 0.49 |
Antitumor Activity
CzAA has also shown promise as an antitumor agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, Hieda et al. (2014) reported that specific carbazole derivatives could effectively reduce tumor cell viability in colorectal cancer models .
The biological activity of CzAA can be attributed to several mechanisms:
- Membrane Permeabilization : CzAA enhances membrane permeability in bacterial cells, leading to increased susceptibility to antimicrobial agents .
- Enzymatic Inhibition : It inhibits key enzymes involved in bacterial metabolism, disrupting their growth and replication processes.
- Antioxidant Activity : CzAA exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of CzAA, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses and reduce pro-inflammatory cytokine production has been documented .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Borger et al. (2017) evaluated the antimicrobial efficacy of various carbazole derivatives, including CzAA, against a panel of bacterial and fungal pathogens. The results indicated that CzAA exhibited comparable activity to established antibiotics, suggesting its potential as a therapeutic agent in infectious diseases .
- Antitumor Activity Assessment : Hieda et al. (2014) assessed the antitumor effects of CzAA on human colorectal cancer cells. The study found that treatment with CzAA resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as an anticancer drug .
Q & A
Basic: What synthetic methodologies are commonly employed for Carbazol-9-yl-acetic acid derivatives?
Answer:
this compound derivatives are synthesized via reductive amination. For example, carbazole-9-acetaldehyde reacts with amines (e.g., 4-(methylsulfonyl)aniline) in 1,2-dichloroethane under nitrogen, using sodium triacetoxyborohydride as a reducing agent. The crude product is purified via column chromatography (Hexane/EtOAc 1:1), yielding a white solid (79% efficiency). Crystallization is achieved by slow evaporation from MeOH/H₂O (50:1 v/v) .
Basic: What structural characterization techniques are critical for confirming this compound derivatives?
Answer:
- X-ray crystallography : Monoclinic C2/c space group with unit cell parameters (e.g., a = 32.067 Å, b = 5.340 Å, c = 13.134 Å, β = 97.756°). Hydrogen-bonding networks (e.g., N–H⋯O chains) are analyzed using displacement ellipsoids at 30% probability .
- NMR spectroscopy : Assignments for aromatic protons (δ 7.1–8.3 ppm) and methyl groups (δ 2.1–3.0 ppm) validate molecular connectivity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Non-permeable gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Keep away from oxidizers (risk of NOx/CO formation).
- Emergency measures : Immediate rinsing with water for skin/eye contact and consultation with poison control (e.g., 1-800-222-1222 in the US) .
Advanced: How do intermolecular interactions dictate the crystal packing of this compound derivatives?
Answer:
Strong N–H⋯O hydrogen bonds form one-dimensional C(8) chains along the [001] axis. These interactions are identified via X-ray diffraction and analyzed using graph-set descriptors. The orientation of methyl groups and anisotropic displacement parameters (refined via SHELXL) further clarify packing motifs .
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Answer:
- Cross-validation : Compare NMR solution-state data with X-ray solid-state structures to identify dynamic effects (e.g., conformational flexibility).
- Statistical metrics : Validate crystallographic models using R factors (<0.05) and residual electron density maps.
- Dynamic NMR : Assess temperature-dependent shifts to detect rotameric equilibria in solution .
Advanced: What refinements in SHELX are critical for accurate this compound structure determination?
Answer:
- Hydrogen atom placement : Use riding models (C–H = 0.95–0.99 Å) for non-polar H atoms; refine polar H atoms (e.g., N–H) isotropically.
- Anisotropic refinement : Apply to non-H atoms to model thermal motion.
- Validation tools : Use PLATON to check for missed symmetry or twinning, especially in monoclinic systems .
Advanced: How can structural modifications enhance the bioactivity of this compound derivatives?
Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., sulfonyl) to the carbazole ring to modulate electronic properties.
- Side-chain variation : Replace acetic acid with phosphonic acid (e.g., 2-(3,6-dimethoxycarbazol-9-yl)ethylphosphonic acid) to improve binding affinity.
- Bioassay design : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
